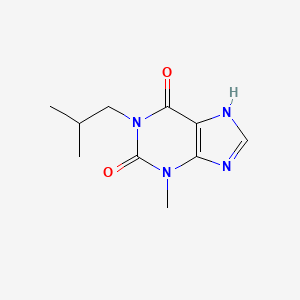
(4-Hydroxybutyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxybutyl)phosphonic acid is an organophosphorus compound with the molecular formula C4H11O4P. It features a phosphonic acid group bonded to a four-carbon chain with a hydroxyl group at the terminal carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxybutyl)phosphonic acid typically involves the reaction of 4-hydroxybutyl alcohol with phosphorous acid or its derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Hydroxybutyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxobutylphosphonic acid or 4-carboxybutylphosphonic acid.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphonic acid derivatives.
Applications De Recherche Scientifique
(4-Hydroxybutyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug development.
Medicine: Explored for its potential use in bone targeting and as a pro-drug.
Mécanisme D'action
The mechanism of action of (4-Hydroxybutyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic the phosphate moiety, allowing it to interact with enzymes and receptors involved in various biological processes. This interaction can lead to the modulation of enzyme activity, signaling pathways, and other cellular functions .
Comparaison Avec Des Composés Similaires
- (4-Hydroxyphenyl)phosphonic acid
- (4-Hydroxybenzyl)phosphonic acid
- (4-Hydroxybutyl)phosphonate
Comparison: (4-Hydroxybutyl)phosphonic acid is unique due to its specific structural features, such as the four-carbon chain and terminal hydroxyl group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, (4-Hydroxyphenyl)phosphonic acid has a phenyl group instead of a butyl chain, leading to different reactivity and applications .
Propriétés
Numéro CAS |
74536-47-3 |
|---|---|
Formule moléculaire |
C4H11O4P |
Poids moléculaire |
154.10 g/mol |
Nom IUPAC |
4-hydroxybutylphosphonic acid |
InChI |
InChI=1S/C4H11O4P/c5-3-1-2-4-9(6,7)8/h5H,1-4H2,(H2,6,7,8) |
Clé InChI |
HQYIECBWMWWCCP-UHFFFAOYSA-N |
SMILES canonique |
C(CCP(=O)(O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)

![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)



![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)






